molecular formula C17H20N2O2 B3174559 N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide CAS No. 953895-63-1

N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide

Cat. No. B3174559
CAS RN: 953895-63-1
M. Wt: 284.35 g/mol
InChI Key: VPZYENIWJFXHQQ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide, also known as 5-Amino-2-methylphenyl-2-ethylphenoxyacetamide (AMPEA), is a synthetic compound that has been used for a variety of scientific research applications. It is a small molecule that is composed of an amine group, two methylphenyl rings, and an ethylphenoxyacetamide group. AMPEA has been found to interact with a variety of biological systems, such as the central nervous system, and can be used as a tool to study the biochemical and physiological effects of these interactions.

Scientific Research Applications

1. Antimalarial Drug Synthesis

N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is an intermediate in the synthesis of antimalarial drugs. It has been utilized in processes such as chemoselective monoacetylation, contributing to the development of effective treatments for malaria. This synthesis involves various acyl donors and catalysts, demonstrating the compound's versatility in pharmaceutical applications (Magadum & Yadav, 2018).

2. Structure-Activity Relationships in Antimalarial Compounds

Research involving the compound has contributed to understanding the structure-activity relationships in antimalarial compounds. By examining derivatives of this compound, scientists have identified correlations between molecular modifications and antimalarial potency, paving the way for more targeted and effective antimalarial therapies (Werbel et al., 1986).

3. Bioactive Metabolite Formation

The compound has been studied in the context of bioactive metabolite formation, where it undergoes transformations to form nitrosylated and nitrated derivatives. These derivatives have shown potential in creating bioactive metabolites with applications in fields like agriscience and environmental studies (Girel et al., 2022).

4. Development of Opioid Agonists

N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide has been used in the synthesis of opioid agonists, contributing to the development of new pain management drugs. Research in this area explores various structural modifications to enhance the efficacy and selectivity of these agonists (Barlow et al., 1991).

5. Hydrogen Bond Studies in Drug Development

The compound's derivatives have been studied for their hydrogen bonding characteristics, which is crucial for drug development. Understanding these interactions aids in designing more effective pharmaceutical agents (Romero & Angela Margarita, 2008).

6. Antioxidant Activity

Research has shown that certain derivatives of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide exhibit significant antioxidant activity. This finding is important for developing therapeutic agents that counteract oxidative stress-related diseases (Chkirate et al., 2019).

7. Synthesis and Pharmacological Assessment

N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide derivatives have been synthesized and assessed for various pharmacological activities, including cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. This research contributes to the development of new therapeutic agents in these areas (Rani et al., 2016).

8. Anticancer Drug Synthesis

The compound has been utilized in synthesizing anticancer drugs, specifically targeting the VEGFr receptor. Its structural characteristics and interactions have been studied in depth to enhance the efficacy of these drugs (Sharma et al., 2018).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-13-5-8-15(9-6-13)21-11-17(20)19-16-10-14(18)7-4-12(16)2/h4-10H,3,11,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZYENIWJFXHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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